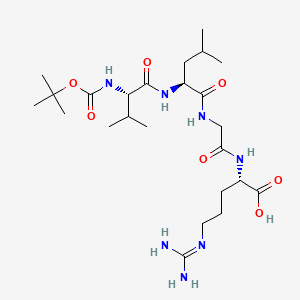
(D-Ser4,D-Trp6)-LHRH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic the effects of the natural hormone but with enhanced stability and potency. It is primarily used in scientific research to study hormone regulation and has potential therapeutic applications in treating hormone-dependent conditions.
科学的研究の応用
(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone is widely used in scientific research due to its ability to modulate hormone levels. Its applications include:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating hormone regulation and receptor interactions.
Medicine: Developing treatments for hormone-dependent conditions like prostate cancer.
Industry: Producing stable and potent hormone analogs for therapeutic use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid and scavengers.
Industrial Production Methods
Industrial production of (D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions are less common but can be used to modify specific residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives with protecting groups, activated by coupling agents like dicyclohexylcarbodiimide.
Major Products
The major products of these reactions are modified peptides with altered biological activity. For example, oxidation of tryptophan can lead to peptides with reduced activity, while substitution can create analogs with enhanced stability.
作用機序
The mechanism of action of (D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone involves binding to the Luteinizing Hormone-Releasing Hormone receptor on the surface of pituitary cells. This binding triggers a cascade of intracellular events, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to regulate the production of sex hormones.
類似化合物との比較
Similar Compounds
(D-Trp6)-Luteinizing Hormone-Releasing Hormone: Similar in structure but lacks the serine modification.
(D-Ser4)-Luteinizing Hormone-Releasing Hormone: Similar in structure but lacks the tryptophan modification.
Natural Luteinizing Hormone-Releasing Hormone: The natural form of the hormone without any modifications.
Uniqueness
(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone is unique due to its dual modifications, which enhance its stability and potency compared to the natural hormone and other analogs. These modifications make it a valuable tool in research and potential therapeutic applications.
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51+,52-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHXGOKWPXYNA-HEJGFRTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H82N18O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[4,5]imidazo[2,1-f][1,2,4]triazine](/img/structure/B561343.png)
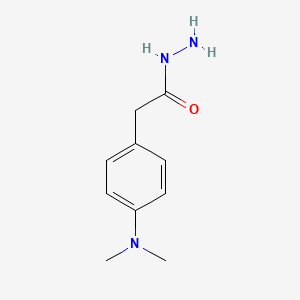
![Acetyl coenzyme A, [acetyl-3H]](/img/structure/B561347.png)
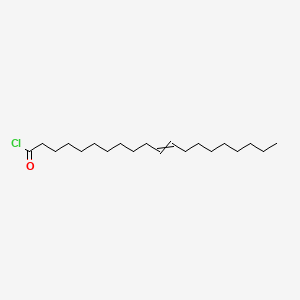
![Cyclopropanecarbonyl chloride, 2-(1,3-butadienyl)-, [1alpha,2beta(E)]- (9CI)](/img/new.no-structure.jpg)
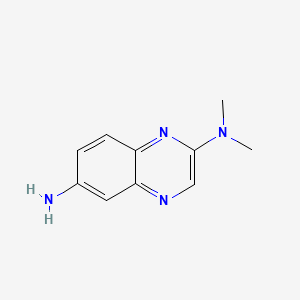
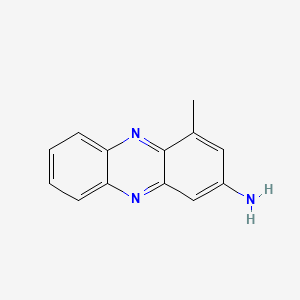
![1H-Cyclopenta[3,4]pyrazolo[1,5-A]pyridine](/img/structure/B561354.png)
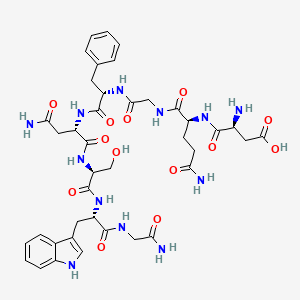
![[(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate](/img/structure/B561359.png)
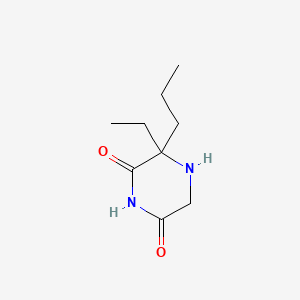
![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)
